1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-17-12-16(13-18(14-17)28-2)24-22(26)23-11-10-21(25)20-9-5-7-15-6-3-4-8-19(15)20/h3-9,12-14,21,25H,10-11H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACHTGNGFUNIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 1-naphthol.
Formation of Intermediate: The 3,5-dimethoxyaniline is reacted with phosgene to form an isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with 1-naphthol under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has shown promise in the development of new therapeutic agents. Its structural similarity to known pharmacophores suggests potential applications in treating various diseases.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of naphthalene have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antiviral Properties : Urea derivatives have been explored for their antiviral activities. A study highlighted that certain urea-based compounds demonstrate significant inhibition of viral replication, suggesting that this compound could be evaluated for similar effects .
Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis due to its functional groups, which allow for various chemical modifications.
Synthetic Utility:
- Building Block for Complex Molecules : The active methylene group in urea derivatives facilitates reactions such as the Knoevenagel condensation, making it a valuable building block for synthesizing more complex organic molecules .
- Dye and Material Science Applications : Compounds similar to this urea derivative have been utilized in the design of organic dyes and materials for electronic applications due to their electron-donating properties .
The biological activity of this compound is an area of ongoing research. Its interactions with biological systems could lead to novel therapeutic strategies.
Potential Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially offering new avenues for treatment .
- Receptor Modulation : Given its structural characteristics, it may interact with various receptors, influencing cellular signaling pathways relevant to diseases such as cancer and viral infections .
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antiviral | TBD | |
| Similar Urea Derivative | Anticancer | 10.5 | |
| Naphthalene Derivative | Enzyme Inhibition | 5.0 |
Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | DMSO, 50 °C | 85% |
| Functionalization | Various solvents at RT | Variable |
Mechanism of Action
The mechanism by which 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their physicochemical properties, synthesis routes, and hypothetical applications.
Structural Analogs and Key Features
Table 1: Comparative Analysis of Urea Derivatives and Related Compounds
*Calculated based on formula C21H22N2O3.
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 380.4 g/mol
- CAS Number : 1421528-07-5
The compound exhibits various biological activities attributed to its structural components. The presence of the dimethoxyphenyl and naphthalenyl moieties suggests potential interactions with biological targets such as enzymes and receptors.
Inhibition of Enzymatic Activity
Research indicates that similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, derivatives of urea have been linked to anti-inflammatory properties through COX inhibition, suggesting that this compound may possess similar effects .
Anti-inflammatory Effects
Preliminary studies demonstrate that compounds structurally related to this compound exhibit significant anti-inflammatory activity. In vivo tests showed a reduction in paw edema in rat models treated with urea derivatives compared to control groups. The results indicated that at certain dosages, these compounds could rival traditional anti-inflammatory drugs like diclofenac .
Analgesic Properties
The analgesic potential is also noteworthy. Compounds similar to this urea have been evaluated for their ability to alleviate pain through mechanisms involving the modulation of inflammatory mediators. Studies suggest that they may reduce pain by inhibiting the production of prostaglandins via COX pathways .
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Study on COX Inhibition :
- Toxicological Assessment :
Summary of Findings
Q & A
Q. What are the optimized synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, and how can purity and yield be maximized?
The compound is synthesized via multi-step reactions involving urea-forming agents like triphosgene. A typical approach involves:
- Step 1 : Condensation of 3,5-dimethoxyaniline with triphosgene to generate the isocyanate intermediate.
- Step 2 : Reaction of the intermediate with 3-hydroxy-3-(naphthalen-1-yl)propan-1-amine under reflux in inert solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl by-products .
- Yield Optimization : Slow crystallization using mixed solvents (e.g., THF/ethyl acetate) improves purity (>90%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. What solubility and formulation challenges arise due to its hybrid aromatic/hydrophilic structure?
The compound’s poor aqueous solubility (due to naphthalene and dimethoxyphenyl groups) necessitates:
- Co-solvents : Use DMSO or ethanol for in vitro studies.
- Lipid-based carriers : Nanoemulsions or liposomes improve bioavailability for biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
- DFT/B3LYP Calculations :
- Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., enzymes) .
Q. How does the compound’s stability vary under thermal, photolytic, or hydrolytic conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (likely >200°C due to aromatic rigidity).
- Photodegradation : UV-Vis spectroscopy monitors naphthalene ring oxidation under UV light; use amber glassware to mitigate .
- Hydrolysis : LC-MS tracks urea bond cleavage in acidic/basic buffers; stability is pH-dependent .
Q. What experimental frameworks evaluate its environmental persistence and ecotoxicological effects?
Q. How can structural analogs address discrepancies in biological activity data across studies?
- SAR Studies : Modify substituents (e.g., replace methoxy with halogens) to enhance target binding.
- Meta-Analysis : Cross-reference IC50 values from enzyme assays (e.g., kinase inhibition) with crystallographic data to resolve activity-structure contradictions .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
